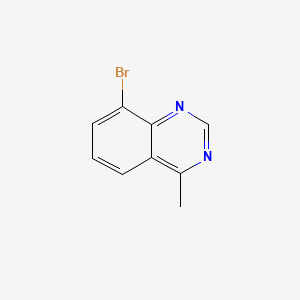

8-溴-4-甲基喹唑啉

描述

8-Bromo-4-methylquinazoline is a chemical compound used for research purposes . It is not intended for human use .

Synthesis Analysis

Quinazoline derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The synthesis of quinazoline 3-oxides and their derivatives has been reviewed, providing an up-to-date record of the synthesis of quinazoline 3-oxides and their chemical transformation .Molecular Structure Analysis

The molecular structure of 8-Bromo-4-methylquinazoline includes a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms .Chemical Reactions Analysis

Quinazoline 3-oxides, which are related to 8-Bromo-4-methylquinazoline, have been studied for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . They are valuable intermediates in the synthesis of benzodiazepine analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-4-methylquinazoline include its molecular weight, density, boiling point, and molecular formula .科学研究应用

合成和表征

8-溴-4-甲基喹唑啉在合成具有潜在生物活性的各种化合物中起着重要的中间体作用。例如,它已被用于合成具有显著镇痛、抗炎和抗蠕虫活性的化合物。这些化合物已经通过红外光谱、1H核磁共振和质谱等技术进行了表征,突显了它们在各种生物应用中的潜力 (Sahu et al., 2008)。

药用中间体

这种化合物已被确定为生产治疗结肠和直肠癌的一线药物的关键中间体。一项研究设计了一种基于相关文献的合成路线,旨在优化生产方法,从而获得化合物的高产率,从而展示了它在制药制造中的重要性 (He Zheng-you, 2010)。

合成过程的改进

重点是改进涉及8-溴-4-甲基喹唑啉衍生物的合成过程的效率。例如,引入了一种望远镜过程来合成药物发现中的一个关键中间体,显著减少了隔离过程的数量,增加了总产量,同时保持纯度,从而有助于更快地将中间体供应给药物实验室 (Nishimura & Saitoh, 2016)。

光敏保护基

8-溴-4-甲基喹唑啉衍生物还被研究作为羧酸的光敏保护基。这些衍生物显示出比其他酯更高的单光子量子效率,并且具有足够的敏感性进行多光子诱导的光解,使它们在生物信使的光遮蔽中特别有用,尤其是在体内 (Fedoryak & Dore, 2002)。

安全和危害

未来方向

Quinazoline and quinazolinone scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests that 8-Bromo-4-methylquinazoline and related compounds may have potential for future drug development.

属性

IUPAC Name |

8-bromo-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-7-3-2-4-8(10)9(7)12-5-11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSASISPKDGBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-methylquinazoline | |

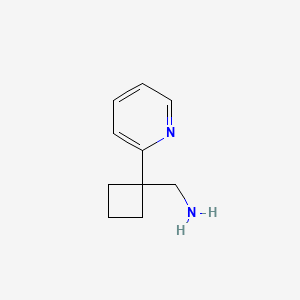

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)

![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)